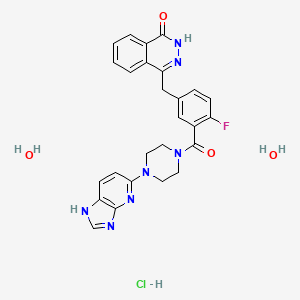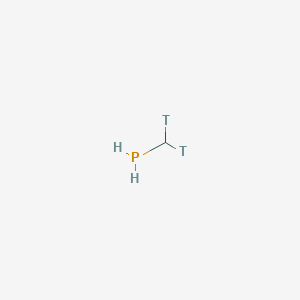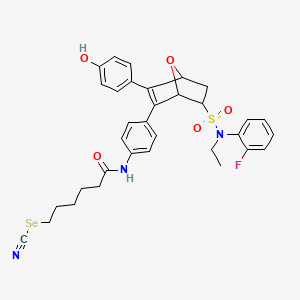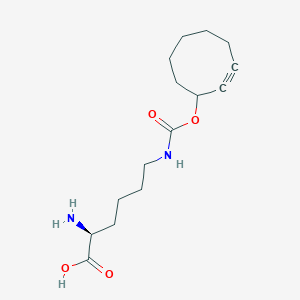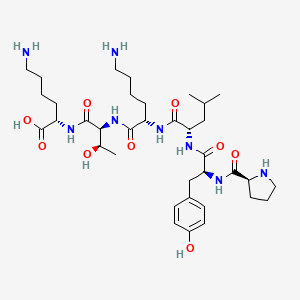
L-Prolyl-L-tyrosyl-L-leucyl-L-lysyl-L-threonyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
STAT3-IN-22, negative control, is a synthetic peptide used as a control in experiments involving the signal transducer and activator of transcription 3 (STAT3) pathway. This compound is specifically designed to serve as a negative control, meaning it does not inhibit the STAT3 pathway, allowing researchers to differentiate between specific and non-specific effects in their experiments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
STAT3-IN-22, negative control, is synthesized using solid-phase peptide synthesis (SPPS). The peptide sequence is Pro-Tyr-Leu-Lys-Thr-Lys (PYLKTK). The synthesis involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of STAT3-IN-22, negative control, follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder form.
Analyse Chemischer Reaktionen
Types of Reactions
STAT3-IN-22, negative control, primarily undergoes peptide bond formation during its synthesis. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA), triisopropylsilane (TIS)
Purification: High-performance liquid chromatography (HPLC)
Major Products
The major product of the synthesis is the STAT3-IN-22, negative control peptide itself. No significant by-products are typically formed if the synthesis and purification are carried out correctly.
Wissenschaftliche Forschungsanwendungen
STAT3-IN-22, negative control, is widely used in scientific research to study the STAT3 signaling pathway. Its primary applications include:
Cancer Research: Used to differentiate between specific and non-specific inhibition of the STAT3 pathway in cancer cells.
Immunology: Helps in understanding the role of STAT3 in immune cell signaling and function.
Drug Development: Serves as a control in the development of STAT3 inhibitors for therapeutic purposes.
Wirkmechanismus
As a negative control, STAT3-IN-22 does not inhibit the STAT3 pathway. Instead, it serves as a baseline to compare the effects of STAT3 inhibitors. The STAT3 pathway is involved in various cellular processes, including proliferation, survival, and immune response. By using STAT3-IN-22, researchers can ensure that observed effects are due to specific inhibition of STAT3 and not other non-specific interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
STAT3-IN-1: A potent inhibitor of the STAT3 pathway.
STAT3-IN-3: Another inhibitor with a different mechanism of action.
STAT3-IN-5: Known for its high specificity towards STAT3.
Uniqueness
STAT3-IN-22, negative control, is unique because it does not inhibit the STAT3 pathway, making it an essential tool for validating the specificity of STAT3 inhibitors. This characteristic distinguishes it from other STAT3 inhibitors, which actively block the pathway .
Eigenschaften
CAS-Nummer |
286465-27-8 |
|---|---|
Molekularformel |
C36H60N8O9 |
Molekulargewicht |
748.9 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H60N8O9/c1-21(2)19-28(42-34(50)29(20-23-12-14-24(46)15-13-23)43-31(47)25-11-8-18-39-25)33(49)40-26(9-4-6-16-37)32(48)44-30(22(3)45)35(51)41-27(36(52)53)10-5-7-17-38/h12-15,21-22,25-30,39,45-46H,4-11,16-20,37-38H2,1-3H3,(H,40,49)(H,41,51)(H,42,50)(H,43,47)(H,44,48)(H,52,53)/t22-,25+,26+,27+,28+,29+,30+/m1/s1 |
InChI-Schlüssel |
LDYMBOJBXKVJLH-CSJNAZMVSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


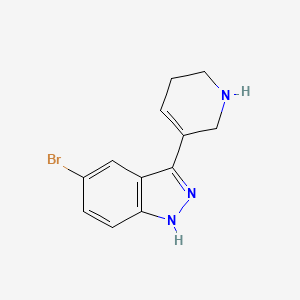

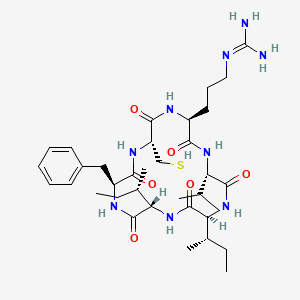
![2,8-Bis[7-[9,9-bis(6-bromohexyl)fluoren-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12381730.png)
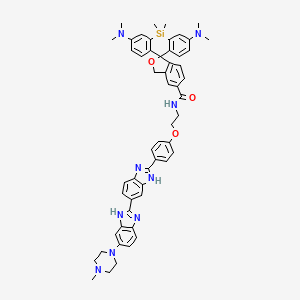
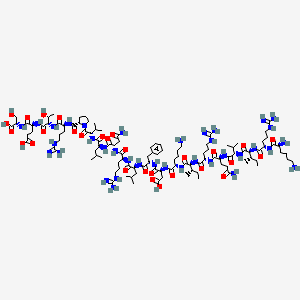
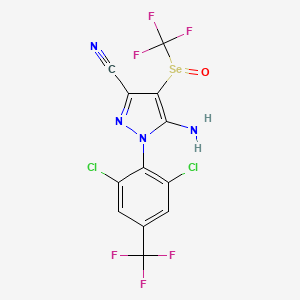
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,5-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid](/img/structure/B12381743.png)

![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)
